![molecular formula C7H6ClFO B6322157 4-Chloro-3-fluoro-2-methylphenol CAS No. 1804404-46-3](/img/structure/B6322157.png)
4-Chloro-3-fluoro-2-methylphenol
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Overview
Description
4-Chloro-3-fluoro-2-methylphenol is a chemical compound with the CAS Number: 1804404-46-3 . It has a molecular weight of 160.58 . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .Scientific Research Applications
4-Chloro-3-fluoro-2-methylphenol has been widely studied due to its potential applications in the field of science and technology. It has been used as a reagent in organic synthesis, as well as in the production of pharmaceuticals. It has also been studied for its potential use as a catalyst in the production of polymers and other materials. In addition, this compound has been investigated for its potential use as a corrosion inhibitor and an additive for fuel and lubricants.
Mechanism of Action
Target of Action
Similar compounds such as phenols and chlorophenols have been known to interact with various enzymes and proteins in the body .
Mode of Action
Phenolic compounds are generally known for their ability to form hydrogen bonds with active site residues of enzymes, disrupting their function .
Biochemical Pathways
Phenolic compounds, in general, can interfere with various biochemical pathways due to their reactivity with proteins and enzymes .
Pharmacokinetics
Similar compounds are usually absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Phenolic compounds are generally known to cause cellular damage by interacting with cellular proteins and enzymes .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-3-fluoro-2-methylphenol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively weak acid, which can limit its use in certain reactions.
Future Directions
There are a number of potential future directions for 4-Chloro-3-fluoro-2-methylphenol. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound and to identify additional potential applications. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Finally, further research could be conducted to improve the solubility of this compound in water, which would make it easier to use in laboratory experiments.
Synthesis Methods
4-Chloro-3-fluoro-2-methylphenol can be synthesized through a variety of methods, including the reaction of 2-methylphenol with chlorine and fluorine gas. This reaction is typically performed in a two-step process, in which the chlorine gas is first reacted with the 2-methylphenol to produce the chlorinated product, and then the fluorine gas is reacted with the chlorinated product to produce the desired this compound. Other methods of synthesis include the reaction of 2-methylphenol with chlorotrifluoromethane or trifluoromethyl chloride.
Safety and Hazards
4-Chloro-3-fluoro-2-methylphenol has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
properties
IUPAC Name |
4-chloro-3-fluoro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGBEKJQCZDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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